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Compound of Interest

Compound Name: Methyl 2-heptenoate

Cat. No.: B3052130 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 2-heptenoate, a member of the α,β-unsaturated ester class of organic compounds,

presents a landscape of isomeric diversity with significant implications for chemical synthesis,

materials science, and pharmacology. The presence of a carbon-carbon double bond and a

carbonyl group in conjugation gives rise to both geometric and positional isomers, each

possessing unique physicochemical properties and potential biological activities. This technical

guide provides a comprehensive overview of the isomers of methyl 2-heptenoate, with a focus

on their synthesis, characterization, and potential biological relevance. The information is

tailored for researchers, scientists, and drug development professionals who require a detailed

understanding of these compounds.

Isomers of Methyl Heptenoate
The isomers of methyl heptenoate can be broadly categorized into geometric isomers and

positional isomers.

Geometric Isomers (E/Z Isomers) of Methyl 2-Heptenoate: Due to the restricted rotation

around the C2-C3 double bond, methyl 2-heptenoate exists as two geometric isomers: (E)-

methyl 2-heptenoate and (Z)-methyl 2-heptenoate. The (E)-isomer, where the main

carbon chains are on opposite sides of the double bond, is generally the more

thermodynamically stable.
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Positional Isomers: The position of the double bond in the heptenoate chain can vary,

leading to several positional isomers, including:

Methyl 3-heptenoate

Methyl 4-heptenoate

Methyl 5-heptenoate

Methyl 6-heptenoate

Each of these positional isomers can also exist as E and Z geometric isomers (where

applicable).

Physicochemical Properties
The different isomeric forms of methyl heptenoate exhibit distinct physical and spectroscopic

properties. A summary of available data is presented below.

Property
(E)-Methyl
2-
heptenoate

(Z)-Methyl
2-
heptenoate

Methyl 3-
heptenoate
(E/Z
mixture)

Methyl 4-
heptenoate
(Z-isomer)

Methyl 6-
heptenoate

Molecular

Formula
C₈H₁₄O₂ C₈H₁₄O₂ C₈H₁₄O₂ C₈H₁₄O₂ C₈H₁₄O₂

Molecular

Weight

142.20 g/mol

[1]
142.20 g/mol 142.20 g/mol

142.20 g/mol

[2]

142.20 g/mol

[3]

Boiling Point Not available Not available Not available Not available Not available

Density Not available Not available Not available Not available
0.909 g/mL at

25 °C[3]

Refractive

Index
Not available Not available Not available Not available

n20/D

1.426[3]

Spectroscopic Data
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:

(E)-Methyl 2-heptenoate: The proton NMR spectrum of the (E)-isomer is characterized by a

doublet of triplets for the proton at C3 and a doublet for the proton at C2, with a coupling

constant (J) of approximately 15-16 Hz, indicative of the trans configuration. The methyl

ester protons typically appear as a singlet around 3.7 ppm.

(Z)-Methyl 2-heptenoate: The (Z)-isomer exhibits a smaller coupling constant (J ≈ 10-12 Hz)

for the vinyl protons. The chemical shifts of the allylic protons are also influenced by the

stereochemistry of the double bond.

¹³C NMR:

The chemical shifts of the carbons in the double bond and the carbonyl carbon are diagnostic

in distinguishing between the isomers.

Infrared (IR) Spectroscopy
The IR spectra of methyl heptenoate isomers show characteristic absorptions for the C=O

stretch of the ester group (around 1720-1740 cm⁻¹) and the C=C stretch (around 1640-1680

cm⁻¹). The out-of-plane bending vibrations for the C-H bonds on the double bond can

sometimes help in distinguishing between E and Z isomers.

Mass Spectrometry (MS)
The mass spectra of the isomers will show a molecular ion peak corresponding to their

molecular weight. The fragmentation patterns can provide information about the structure,

although they may be very similar for the different isomers.

Experimental Protocols
Synthesis of Methyl 2-Heptenoate Isomers
1. Synthesis of (E)-Methyl 2-heptenoate via Horner-Wadsworth-Emmons Reaction

This reaction provides excellent stereoselectivity for the (E)-isomer.[4][5]
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Materials:

Pentanal

Trimethyl phosphonoacetate

Sodium methoxide

Methanol (anhydrous)

Diethyl ether

Saturated aqueous ammonium chloride solution

Anhydrous magnesium sulfate

Procedure:

A solution of sodium methoxide in methanol is prepared by carefully adding sodium metal

to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) and cooling in

an ice bath.

Trimethyl phosphonoacetate is added dropwise to the cooled sodium methoxide solution

with stirring.

After stirring for 30 minutes at room temperature, the reaction mixture is cooled again in

an ice bath.

A solution of pentanal in diethyl ether is added dropwise to the reaction mixture.

The reaction is allowed to warm to room temperature and stirred overnight.

The reaction is quenched by the addition of a saturated aqueous ammonium chloride

solution.

The aqueous layer is extracted with diethyl ether.
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The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, and the solvent is removed under reduced pressure.

The crude product is purified by fractional distillation or column chromatography on silica

gel to yield pure (E)-methyl 2-heptenoate.

2. Synthesis of (Z)-Methyl 2-heptenoate via Wittig Reaction

The Wittig reaction, particularly with unstabilized or semi-stabilized ylides, can favor the

formation of the (Z)-alkene.

Materials:

(Butoxymethyl)triphenylphosphonium chloride

n-Butyllithium in hexanes

Pentanal

Tetrahydrofuran (THF, anhydrous)

Diethyl ether

Saturated aqueous sodium bicarbonate solution

Anhydrous sodium sulfate

Procedure:

A suspension of (butoxymethyl)triphenylphosphonium chloride in anhydrous THF is cooled

to -78 °C under an inert atmosphere.

n-Butyllithium is added dropwise, and the resulting deep red solution is stirred at -78 °C for

30 minutes.

Pentanal is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour and

then allowed to warm to room temperature and stirred for an additional 2 hours.
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The reaction is quenched with a saturated aqueous sodium bicarbonate solution.

The aqueous layer is extracted with diethyl ether.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and the solvent is removed under reduced pressure.

The crude product is purified by column chromatography on silica gel to yield (Z)-methyl
2-heptenoate.

Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in about 0.6 mL

of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field NMR

spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2

seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. A proton-decoupled

sequence is typically used. A larger number of scans will be required compared to ¹H NMR.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A thin film of the neat liquid sample is placed between two sodium

chloride (NaCl) or potassium bromide (KBr) plates.

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background

spectrum of the clean plates should be acquired first and subtracted from the sample

spectrum.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent

such as dichloromethane or hexane.
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GC Conditions: Use a capillary column suitable for the analysis of fatty acid methyl esters

(e.g., a DB-5ms or HP-5ms column). A typical temperature program would start at a low

temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature

(e.g., 250 °C).

MS Conditions: Use electron ionization (EI) at 70 eV. The mass analyzer can be scanned

over a range of m/z 40-400.

Biological Activity and Signaling Pathways
α,β-Unsaturated carbonyl compounds, including methyl 2-heptenoate isomers, are known to

be reactive electrophiles. This reactivity is the basis for their potential biological activities, which

can be both therapeutic and toxicological.

Keap1-Nrf2 Signaling Pathway
One of the key signaling pathways affected by electrophiles is the Keap1-Nrf2 pathway.[6][7][8]

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and

cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm and targeted for

degradation by the Keap1 protein. Electrophiles, such as methyl 2-heptenoate, can react with

cysteine residues on Keap1, leading to a conformational change that prevents it from binding to

Nrf2.[9] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response

Element (ARE) in the promoter region of its target genes, and initiate their transcription.
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Click to download full resolution via product page

Fig. 1: Activation of the Keap1-Nrf2 pathway by electrophiles.

NF-κB Signaling Pathway
α,β-Unsaturated carbonyl compounds can also modulate inflammatory responses through the

NF-κB signaling pathway. NF-κB is a key transcription factor that controls the expression of

pro-inflammatory cytokines, chemokines, and adhesion molecules.[10][11] The electrophilic

nature of methyl 2-heptenoate allows it to potentially react with key signaling proteins in the

NF-κB pathway, such as IKK (IκB kinase), which can lead to either activation or inhibition of the

pathway depending on the specific cellular context and the concentration of the compound.
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Fig. 2: Overview of the canonical NF-κB signaling pathway.
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Experimental Workflow for Assessing Cytotoxicity
A common method to assess the biological activity of compounds like methyl 2-heptenoate is

to measure their cytotoxicity in a relevant cell line.
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Cytotoxicity Assessment Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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